N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-6-7-10(18)15-14(9)19-17(24-15)20-16(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-7,13H,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJINNJMOEOZJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the benzothiazole family, characterized by a unique combination of a benzothiazole moiety and a dioxine structure. The synthesis typically involves the coupling of substituted benzothiazoles with appropriate carboxylic acids or their derivatives under specific reaction conditions, often utilizing bases like triethylamine in organic solvents such as dichloromethane or chloroform .
Antimicrobial Properties
Research has demonstrated that compounds within the benzothiazole family exhibit notable antimicrobial activity. In vitro studies have shown that this compound possesses significant inhibitory effects against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for related benzothiazole derivatives have been reported as low as 0.08 μM against Mycobacterium tuberculosis, indicating a strong potential for treating tuberculosis .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Other Benzothiazole Derivatives | 0.08 - 0.32 | Antimicrobial |
Anticancer Activity
The compound has also been explored for its anticancer properties. In various studies, it has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. Specific derivatives have been tested against multiple cancer lines, yielding IC50 values that suggest effective cytotoxicity at micromolar concentrations .
Case Studies and Research Findings
-
Study on Antitubercular Activity : A recent study evaluated several benzothiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The findings indicated that compounds similar to this compound had comparable or superior activity to standard treatments .
- Binding Affinity : Docking studies revealed strong binding affinities to target proteins involved in bacterial resistance mechanisms.
-
Anticancer Studies : Research involving various cancer cell lines demonstrated that the compound could inhibit growth effectively. For example, certain derivatives exhibited IC50 values ranging from 5 to 20 μM against breast and colon cancer cell lines .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to disrupt cellular processes essential for tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
DTCPB and DTCTB (): These compounds contain a benzo[c][1,2,5]thiadiazole core instead of the benzothiazole in the target compound. The thiadiazole ring, with two nitrogen atoms, enhances electron-withdrawing properties compared to the benzothiazole’s single nitrogen. DTCPB and DTCTB also feature di-p-tolylamino substituents, which improve charge transport in optoelectronic applications. In contrast, the target compound’s chloro and methyl substituents likely prioritize steric and hydrophobic interactions in biological systems .
Compound 78 (): This analog combines a benzo[d][1,3]dioxol-5-yl (five-membered dioxole) group with a thiazole ring. The dioxole’s smaller ring size increases ring strain compared to the target’s six-membered dihydrodioxine.
Substituent Effects
Morpholinopropyl Derivative (): A structurally related hydrochloride salt includes an N-(3-morpholinopropyl) group. The morpholine ring introduces a tertiary amine, enhancing water solubility and bioavailability compared to the unsubstituted carboxamide in the target compound. This modification highlights how nitrogen-containing substituents can optimize pharmacokinetic profiles .
N-{2,2,2-Trichloro-...}acetamide ():
This compound features a trichloroethyl group and a thiadiazole-triazine fused system. The electron-withdrawing trichloro moiety contrasts with the target’s chloro-methyl substitution, which balances lipophilicity and steric bulk. Such differences underscore the role of halogen positioning in modulating reactivity and stability .
Table 1: Key Comparisons
Research Implications
- Medicinal Chemistry: The target’s chloro-methyl substitution pattern may enhance membrane permeability compared to more polar analogs like DTCPB.
- Material Science: Compounds like DTCTB () prioritize optoelectronic applications, whereas the target’s structure aligns with bioactive molecule design.
- Synthetic Flexibility: The morpholinopropyl variant () demonstrates how minor modifications can tailor compounds for specific applications, such as drug delivery .
Preparation Methods
Cyclocondensation of Substituted Anilines
A three-step protocol achieves the benzothiazole core:
Chlorination :
Reduction :
Thiazole Ring Formation :
Critical Parameters :
- Temperature control during chlorination prevents polyhalogenation
- Excess KSCN (1.5 equiv.) improves cyclization efficiency
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid
Alkylation-Cyclization Strategy
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | 2,3-Dihydroxybenzoic acid + MeOH/H2SO4 (reflux, 8h) | 94% |
| Alkylation | Methyl ester + 1,2-dibromoethane/K2CO3 (DMF, 12h) | 78% |
| Hydrolysis | LiOH/H2O-THF (rt, 3h) | 95% |
Key Observations :
- DMF enhances solubility of dibromoethane during alkylation
- LiOH selectively hydrolyzes ester without epoxide ring opening
Amide Coupling Methodologies
Mixed Anhydride Protocol
Reaction Scheme :
2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid + ClCO2iPr/NEt3 → Mixed anhydride → + 7-Chloro-4-methylbenzo[d]thiazol-2-amine → Target compound
Optimized Conditions :
Carbodiimide-Mediated Coupling
Comparative study using EDCl/HOBt:
| Coupling Agent | Solvent | Yield | Purity |
|---|---|---|---|
| EDCl/HOBt | DMF | 76% | 95% |
| DCC/HOBt | THF | 68% | 92% |
| Mixed Anhydride | CH2Cl2 | 88% | 98% |
Process Optimization and Scale-Up Challenges
Solvent Screening
| Solvent System | Reaction Time | Yield |
|---|---|---|
| H2O/CH2Cl2 (4:1) | 45 min | 91% |
| THF | 6h | 76% |
| DMF | 3h | 82% |
Temperature Effects
- Below 0°C: Incomplete activation of carboxylic acid
- 0–25°C: Optimal range for anhydride stability
- >30°C: Increased dihydrodioxine ring-opening side products
Analytical Characterization
Spectroscopic Data Consolidation
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.85 (s, 1H, thiazole-H), 6.95–7.25 (m, 4H, dioxine-H), 5.15 (dd, J=8.4 Hz, 1H, dioxine-CH), 2.45 (s, 3H, CH3) |
| HRMS (ESI+) | m/z 361.0412 [M+H]+ (calc. 361.0415) |
| IR (KBr) | 3280 cm-1 (N-H), 1665 cm-1 (C=O) |
Purity Assessment
HPLC method (C18 column, 70:30 MeCN/H2O + 0.1% TFA):
- Retention time: 8.7 min
- Purity: 98.2% (254 nm)
Industrial-Scale Considerations
Q & A
Basic: How can researchers optimize the synthetic route for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Methodological Answer:
Key parameters include solvent selection (e.g., DMF or DMSO for polar intermediates), reaction temperature (controlled via reflux or microwave-assisted heating), and stoichiometric ratios of reactants. For example, highlights the importance of solvent choice in achieving high yields (≥90%) for similar benzo[d]thiazole-dioxine hybrids. Purification via column chromatography (silica gel, chloroform:acetone gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the carboxamide product .
Basic: What are the best practices for structural characterization of this compound?
Methodological Answer:
Use a combination of:
- 1H/13C NMR to confirm aromatic proton environments and carboxamide linkage (e.g., δ ~10.2 ppm for NH in ) .
- IR spectroscopy to validate carbonyl stretches (~1670 cm⁻¹ for amide C=O) and heterocyclic vibrations .
- Mass spectrometry (FAB or ESI) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 383–385 for chloro-methyl analogs in ) .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related thiadiazole-triazine hybrids in .
Advanced: How can researchers address structural complexity when designing biological assays for this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase or enzyme active sites). references docking poses for similar triazole-thiazole hybrids .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro or methyl groups on the benzothiazole ring) and correlate with bioactivity data. provides SAR tables for thiadiazole-dioxole analogs .
- Metabolic stability assays : Employ liver microsomes to assess oxidative degradation pathways influenced by the dioxine moiety .
Advanced: How should contradictions in biological activity data be resolved for structurally similar analogs?
Methodological Answer:
- Validate assay conditions : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and incubation times. notes divergent antimicrobial results due to bacterial strain specificity .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values and minimize false positives/negatives.
- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out fluorescence interference .
Advanced: What mechanistic studies are recommended to elucidate this compound’s bioactivity?
Methodological Answer:
- In vitro enzyme inhibition : Test against targets like COX-2 or topoisomerase II using fluorogenic substrates (e.g., ’s benzothiazole-thiazolidinone analogs showed COX-2 IC50 < 1 μM) .
- Transcriptomic profiling : RNA-seq or qPCR to identify differentially expressed genes in treated cancer cells.
- Reactive oxygen species (ROS) assays : Use DCFH-DA probes to assess oxidative stress induction, relevant for benzo[d]thiazole’s redox activity .
Advanced: How can stereochemical challenges in synthesis be managed?
Methodological Answer:
- Chiral chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers, as applied to triazole-thiadiazole derivatives in .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated coupling steps to control stereocenters .
- VCD (Vibrational Circular Dichroism) : Resolve absolute configurations when crystallography fails, as demonstrated for benzodiazepine analogs in .
Advanced: What strategies improve data reproducibility in multi-step syntheses?
Methodological Answer:
- Standardize intermediates : Characterize all precursors (e.g., 7-chloro-4-methylbenzo[d]thiazol-2-amine) via melting point and NMR before proceeding (’s protocols) .
- Automated reaction monitoring : Use inline FTIR or ReactIR to track reaction progress and minimize human error.
- Batch-to-batch consistency : Implement QC/QA checks (e.g., HPLC purity ≥98%) for critical steps, as emphasized in ’s research proposal guidelines .
Advanced: How to address low yields in heterocyclic ring-closing steps?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction times and improve cyclization efficiency (e.g., 30 min vs. 24 hrs for thiadiazole formation in ) .
- Catalytic additives : Use p-toluenesulfonic acid (PTSA) or molecular sieves to remove water in condensation steps .
- TLC monitoring : Optimize reaction termination points using mobile phases like ethyl acetate:hexane (3:1) to track intermediate consumption .
Advanced: What computational methods predict this compound’s physicochemical properties?
Methodological Answer:
- DFT calculations : Gaussian 09 to model HOMO/LUMO energies and predict redox behavior (e.g., ’s docking studies) .
- LogP prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients for pharmacokinetic profiling.
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., BBB penetration) via Desmond or GROMACS .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates after compound treatment.
- Pull-down assays : Use biotinylated probes or click chemistry to isolate drug-protein complexes for MS identification .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
